molecular formula C35H65N13O10 B12622248 N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine CAS No. 920492-66-6

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine

Cat. No.: B12622248
CAS No.: 920492-66-6
M. Wt: 828.0 g/mol
InChI Key: ZFEISFWAHFNADD-GHIVWNTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine
  • N-Acetyl-L-leucyl-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine
  • N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine

Uniqueness

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine is unique due to its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

920492-66-6

Molecular Formula

C35H65N13O10

Molecular Weight

828.0 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C35H65N13O10/c1-17(2)14-24(29(54)42-16-26(51)52)47-33(58)27(20(6)49)48-28(53)19(5)43-30(55)22(10-8-12-40-34(36)37)45-31(56)23(11-9-13-41-35(38)39)46-32(57)25(15-18(3)4)44-21(7)50/h17-20,22-25,27,49H,8-16H2,1-7H3,(H,42,54)(H,43,55)(H,44,50)(H,45,56)(H,46,57)(H,47,58)(H,48,53)(H,51,52)(H4,36,37,40)(H4,38,39,41)/t19-,20+,22-,23-,24-,25-,27-/m0/s1

InChI Key

ZFEISFWAHFNADD-GHIVWNTRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.